(E)-N-(4-chlorophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide
Description
The compound (E)-N-(4-chlorophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core modified with a thioxo (C=S) group at position 2 and a thiophene-substituted methylene moiety at position 3. Thiazolidinone derivatives are widely studied for antimicrobial, anti-inflammatory, and anticancer activities due to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2S3/c17-10-3-5-11(6-4-10)18-14(20)9-19-15(21)13(24-16(19)22)8-12-2-1-7-23-12/h1-8H,9H2,(H,18,20)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUQPKQEGQDEKJ-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-chlorophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide typically involves multiple steps:
Formation of the Thioxothiazolidinone Core: This step often involves the reaction of thiourea with a suitable α-haloketone to form the thioxothiazolidinone ring.
Introduction of the Thiophenylmethylene Group: The thioxothiazolidinone intermediate is then reacted with thiophene-2-carbaldehyde under basic conditions to introduce the thiophenylmethylene group.
Acylation: The final step involves the acylation of the intermediate with 4-chloroaniline to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-chlorophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thiothiazolidine structures exhibit promising antimicrobial properties. For instance, studies on similar thiazolidinone derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study:
A study evaluated the antimicrobial efficacy of synthesized thiazolidinone derivatives, demonstrating minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against multiple bacterial strains. This suggests that (E)-N-(4-chlorophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide may possess comparable antibacterial activity due to its structural similarities .
Anticancer Potential
The anticancer properties of this compound have been explored through various in vitro studies. The mechanism of action may involve the induction of apoptosis in cancer cells by targeting specific molecular pathways.
Case Study:
In a comparative study involving thiazolidinone derivatives, certain compounds exhibited significant cytotoxicity against human breast adenocarcinoma (MCF7) cell lines. The results indicated that derivatives with similar structures to this compound showed promising anticancer activity, suggesting potential for further development as therapeutic agents .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are also noteworthy, as thiazolidinone derivatives have been linked to the modulation of inflammatory pathways.
Case Study:
In vivo models assessing the anti-inflammatory effects of related compounds demonstrated a reduction in inflammatory markers following treatment with thiazolidinone derivatives. This indicates that this compound could be effective in managing inflammatory conditions .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (E)-N-(4-chlorophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
These differences influence electronic properties and solubility . The 4-chlorophenyl acetamide group (shared with Compound 13) enhances lipophilicity compared to the 4-methoxyphenyl (Compound 9) or 2-hydroxyphenyl () groups, which may affect membrane permeability .
Synthetic Efficiency :
- Compound 9 () achieved a high yield (90%), likely due to the stability of the 4-chlorobenzylidene intermediate. In contrast, Compound 13 () and the target compound (if synthesized similarly) may face challenges in isolating the thiophene or nitro-furyl derivatives, leading to moderate yields (53–65%) .
Biological Potential: Thiazolidinones with thiophene substituents (e.g., the target compound) are hypothesized to exhibit enhanced antimicrobial activity due to sulfur-containing heterocycles’ affinity for bacterial enzymes . ’s compound (ZINC1506068) is cataloged in drug libraries, suggesting preclinical bioactivity, though specific data are unavailable .
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogs in range from 147–207°C. Higher melting points (e.g., Compound 9 at 186–187°C) correlate with crystalline stability from strong intermolecular interactions (e.g., hydrogen bonds from methoxy groups) .
- Solubility: The thiophene moiety may improve solubility in non-polar solvents compared to nitro-furyl or benzylidene derivatives, which are more polar .
Computational and Crystallographic Analysis
- Structural validation tools like SHELXL () are critical for confirming the stereochemistry of thiazolidinone derivatives. For example, the (E)-configuration of the target compound’s methylene group ensures proper spatial orientation for target binding .
Biological Activity
(E)-N-(4-chlorophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide, also known by its CAS number 637318-34-4, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and various bioactive properties supported by research findings.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a chlorophenyl group, a thiophenylmethylene group, and a thioxothiazolidinyl group. The synthesis typically involves several steps:
- Formation of the Thioxothiazolidinone Core : This is achieved by reacting thiourea with an α-haloketone.
- Introduction of the Thiophenylmethylene Group : The thioxothiazolidinone intermediate is reacted with thiophene-2-carbaldehyde under basic conditions.
- Acylation : Finally, the compound undergoes acylation with 4-chloroaniline to yield the target compound.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
1. Antimicrobial Properties
Studies have shown that thiazolidinone derivatives possess significant antimicrobial activity. For instance, modifications in the thiazolidinone framework can enhance antibacterial and antifungal properties. The presence of electron-donating groups has been linked to increased activity against various pathogens .
2. Anticancer Activity
The compound demonstrates promising anticancer effects. Research involving derivatives of thiazolidinones has indicated moderate to strong antiproliferative activity in cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves cell cycle arrest and apoptosis induction .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| 21a | MCF-7 | 1.003 | EGFR Inhibition |
| 21e | A549 | 0.72 | Apoptosis Induction |
| 44 | HT-29 | 0.31 | Tyrosine Kinase Inhibition |
3. Antioxidant Activity
The antioxidant potential of thiazolidinone derivatives has been evaluated using various assays, demonstrating their ability to inhibit lipid peroxidation effectively. The structure's modification significantly influences this activity, with certain substitutions leading to enhanced effects .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : It can modulate receptor activities affecting signaling pathways related to cell proliferation and survival.
- DNA Interaction : Potential interactions with DNA may lead to disruptions in replication processes, contributing to its anticancer properties.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Anticancer Studies : A recent study evaluated a series of thiazolidinone derivatives for their cytotoxic effects against different cancer cell lines, revealing that structural modifications significantly impacted their potency .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar compounds, demonstrating significant inhibitory effects against both Gram-positive and Gram-negative bacteria .
- Antioxidant Evaluations : Research utilizing the TBARS assay confirmed that specific structural features enhance antioxidant activity, providing insights into potential therapeutic applications for oxidative stress-related conditions .
Q & A
Q. What are the key considerations for synthesizing (E)-N-(4-chlorophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide in high yield?
- Methodological Answer : The synthesis involves a multi-step reaction sequence. A core step is the condensation of 5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one with chloroacetylated intermediates. For example, in analogous thiazolidinone derivatives, the reaction of 5-substituted thiazolidinediones with chloroacetyl chloride in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) at room temperature yields acetamide derivatives . Key parameters include:
- Solvent choice : Polar aprotic solvents like DMF enhance nucleophilic substitution.
- Stoichiometry : A 1:1.5 molar ratio of thiazolidinedione to chloroacetylated precursor ensures complete conversion .
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is effective for tracking reaction progress .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the (E)-configuration of the thiophen-2-ylmethylene group via coupling constants (e.g., J = 12–14 Hz for trans olefinic protons) .
- IR Spectroscopy : Identify characteristic peaks for thioxo (C=S, ~1250 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
- Elemental Analysis : Match experimental and theoretical C, H, N, S percentages (deviation <0.4% acceptable).
- HPLC : Use a C18 column with methanol/water (70:30) to assess purity (>95%) .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Methodological Answer : Based on structural analogs (e.g., chloroacetamide derivatives):
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., thiols) .
- Spill Management : Neutralize spills with activated charcoal and dispose as hazardous waste .
Advanced Research Questions
Q. How can the crystal structure of this compound be determined using X-ray diffraction (XRD)?
- Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation of a saturated DMSO/ethanol (1:3) solution .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Collect data up to 0.75 Å resolution.
- Refinement : Employ SHELXL-2018 for structure solution and refinement. Key parameters:
- R-factors : Aim for R₁ < 5% and wR₂ < 12% .
- Thermal Parameters : Anisotropic refinement for non-H atoms.
- Validation : Check using PLATON for missed symmetry or voids .
Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition studies?
- Methodological Answer :
- Enzyme Assays : Test against cysteine proteases (e.g., cathepsin B) due to the thioxo group’s potential as a nucleophile trap. Use fluorogenic substrates (e.g., Z-FR-AMC) to measure inhibition kinetics .
- Docking Studies : Perform molecular docking (AutoDock Vina) with the enzyme’s active site (PDB: 1CPJ) to identify binding interactions (e.g., H-bonding with thiophene sulfur) .
- IC₅₀ Determination : Use dose-response curves (0.1–100 µM) and nonlinear regression (GraphPad Prism) to calculate potency .
Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?
- Methodological Answer :
- DFT Calculations : Optimize the structure at the B3LYP/6-311++G(d,p) level using Gaussian 16. Compare calculated vs. experimental NMR shifts (RMSD < 0.5 ppm for ¹H) .
- Solvent Effects : Account for DMSO-d₆ solvent polarity in computations using the PCM model .
- Dynamic Effects : Perform molecular dynamics simulations (AMBER) to assess conformational averaging in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
